![molecular formula C15H14ClN B14334011 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline CAS No. 106797-82-4](/img/structure/B14334011.png)
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline is an organic compound with the molecular formula C15H14ClN It is a derivative of aniline, where the amino group is substituted with a 4-chlorophenyl and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline typically involves the reaction of 4-chlorobenzaldehyde with N-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones, chlorinated quinones.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Methoxy-substituted aniline derivatives.
科学的研究の応用
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the production of dyes, pigments, and other aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials for electronic applications.
作用機序
The mechanism of action of 4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-[2-(4-Chlorophenyl)ethenyl]quinoline: Similar structure but with a quinoline ring instead of an aniline group.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A chlorinated derivative with additional chlorine atoms.
6-((E)-2-{4-[2-(4-Chlorophenyl)ethenyl]phenyl}vinyl)-4,5-dihydropyridazin-3(2H)-one: A more complex structure with additional functional groups.
Uniqueness
4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both an ethenyl and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
106797-82-4 |
|---|---|
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C15H14ClN/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,1H3 |
InChIキー |
OYVQMILFIVPOOC-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


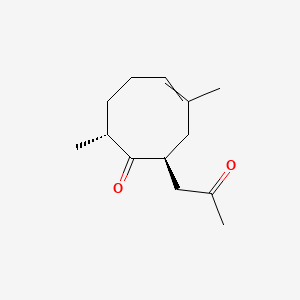
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)


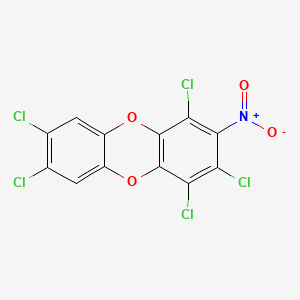
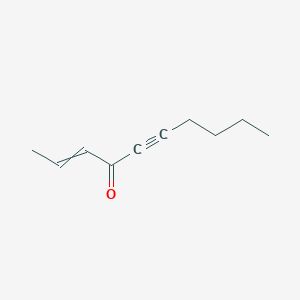
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)

![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
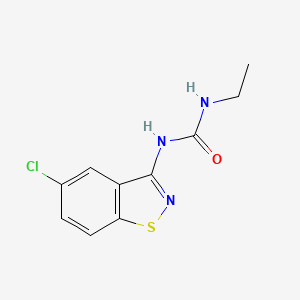
silane](/img/structure/B14333977.png)
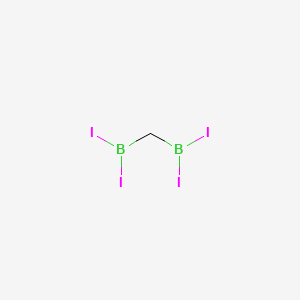
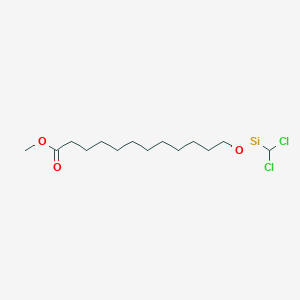
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
